
Acetato de amonio-D3
Descripción general
Descripción
Ammonium acetate-D3 is a variant of ammonium acetate where the hydrogen atoms in the acetate component are replaced with deuterium . It has a linear formula of CD3CO2NH4 . It is often used in biological buffers .
Synthesis Analysis
Ammonium acetate is typically synthesized through the reaction of ammonia with acetic acid, a process known as acid-base neutralization . This exothermic reaction leads to the formation of ammonium acetate and water .Molecular Structure Analysis
The molecular weight of Ammonium acetate-D3 is 80.10 . The InChI key for Ammonium acetate-D3 is USFZMSVCRYTOJT-NIIDSAIPSA-N .Chemical Reactions Analysis
Ammonia has been shown to induce autophagy through the G protein-coupled receptor DRD3 (Dopamine receptor D3) . At the same time, ammonia induces DRD3 degradation, which involves PIK3C3/VPS34-dependent pathways .Physical And Chemical Properties Analysis
Ammonium acetate-D3 has a molecular weight of 80.10 . It is a solid at room temperature . More detailed physical and chemical properties may be found in the safety data sheet .Aplicaciones Científicas De Investigación
Ciencias ambientales: Adsorción y desorción de amonio
El acetato de amonio-D3 se utiliza en las ciencias ambientales para la adsorción y desorción de amonio de las aguas residuales. Se han desarrollado zeolitas sintéticas modificadas, como la zeolita sintética modificada con acetato de sodio (MSZ), para absorber amonio de manera eficiente. Este proceso es crucial para la remediación de la contaminación por amonio y el reciclaje de los recursos de amonio, que posteriormente pueden utilizarse como enmiendas del suelo para mejorar el crecimiento de las plantas .
Química analítica: Espectrometría de masas
En química analítica, el this compound sirve como tampón en la espectrometría de masas. Debido a su volatilidad a bajas presiones, reemplaza los tampones celulares que contienen sales no volátiles, lo que facilita la preparación de las muestras para su análisis. Esta propiedad es particularmente beneficiosa para la cromatografía líquida de alta resolución (HPLC) con detector de dispersión de luz evaporativa (ELSD) y detección basada en detector de aerosoles cargados (CAD) .
Bioquímica: Extracción de ADN
El compuesto juega un papel importante en la bioquímica, particularmente en los métodos de extracción de ADN. Se ha demostrado que facilita la extracción de ADN nativo de alto peso molecular de organismos con paredes celulares robustas, como bacterias y levaduras. La presencia de this compound en el medio de extracción puede mejorar el rendimiento y la calidad del ADN extraído .
Investigación farmacéutica: Formulación de medicamentos
En la investigación farmacéutica, el this compound se utiliza como regulador de la acidez en los productos medicinales. Su capacidad de amortiguación es esencial para mantener la estabilidad y la eficacia de diversos medicamentos. También se emplea en el desarrollo de métodos cromatográficos para determinar multivitaminas y otros compuestos en formulaciones farmacéuticas .
Ciencia de los materiales: Modificación del carbón activado
El this compound se aplica en la ciencia de los materiales para modificar las propiedades fisicoquímicas de los carbones activados derivados de subproductos agrícolas como cáscaras de coco y de nuez de palma. Estas modificaciones pueden mejorar la capacidad de adsorción del carbono, haciéndolo más eficiente para aplicaciones de control de la contaminación .
Agricultura: Fertilización y producción de solventes
En la agricultura, el this compound se utiliza como fuente de nitrógeno para las plantas. También se ha descubierto que mejora la producción de solventes por Clostridium acetobutylicum cuando se utiliza la yuca como medio de fermentación, lo que es beneficioso para la producción de biocombustibles como la acetona, el butanol y el etanol .
Mecanismo De Acción
Target of Action
Ammonium acetate-D3, with the chemical formula CD3CO2NH4, is a derivative of ammonium acetate It’s known that ammonium acetate, the parent compound, is often used as a buffer solution in various biochemical reactions .
Mode of Action
Ammonium acetate, the parent compound, is known to act as a buffer in biochemical reactions . As a buffer, it helps maintain a stable pH environment, which is crucial for many biochemical reactions.
Biochemical Pathways
In environments with high ammonia levels, the dominant pathway shifts from syntrophic acetate oxidation coupled with hydrogenotrophic methanogenesis to aceticlastic methanogenesis .
Pharmacokinetics
The parent compound, ammonium acetate, is known to be soluble in water, alcohol, and liquid ammonia , which suggests it could be readily absorbed and distributed in the body.
Result of Action
The parent compound, ammonium acetate, is known to be used in the preparation of samples for mass spectrometry . This suggests that ammonium acetate-D3 could potentially have similar applications.
Action Environment
The action of ammonium acetate-D3 can be influenced by environmental factors such as temperature and pH. For instance, the parent compound, ammonium acetate, has a melting point of 110-112 °C . This suggests that the stability and efficacy of ammonium acetate-D3 could also be influenced by similar environmental conditions.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Ammonium acetate-D3 plays a significant role in biochemical reactions, particularly as a buffer and a reagent in mass spectrometry. It interacts with various enzymes, proteins, and other biomolecules, facilitating the study of metabolic processes. For instance, ammonium acetate-D3 is used in the preparation of samples for mass spectrometry, where it helps in the ionization of biomolecules, making them detectable by the instrument . Additionally, it acts as a buffer in biochemical assays, maintaining the pH stability required for enzyme activity and protein interactions .
Cellular Effects
Ammonium acetate-D3 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In studies involving microalgae, ammonium acetate-D3 has been shown to affect the growth and production of cellular components such as pigments, proteins, and lipids . It promotes protein synthesis at low concentrations while inhibiting it at higher concentrations. This dual effect highlights its role in regulating cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of ammonium acetate-D3 involves its interaction with biomolecules at the molecular level. It acts as a nucleophile in biochemical reactions, participating in nucleophilic addition reactions with aldehydes and ketones . This interaction leads to the formation of imine derivatives, which are crucial intermediates in various metabolic pathways. Additionally, ammonium acetate-D3 can act as a catalyst in organic synthesis, facilitating the formation of carbon-nitrogen bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ammonium acetate-D3 can change over time due to its stability and degradation properties. Ammonium acetate-D3 is known to be stable under standard laboratory conditions, but its buffering capacity can be affected by pH changes . Over time, the compound may degrade, leading to alterations in its effectiveness as a buffer and reagent. Long-term studies have shown that ammonium acetate-D3 can maintain its stability for extended periods, making it suitable for prolonged experiments .
Dosage Effects in Animal Models
The effects of ammonium acetate-D3 vary with different dosages in animal models. At low doses, it can promote cellular functions and metabolic activities, while at higher doses, it may exhibit toxic effects. For example, in studies involving murine myotubes, ammonium acetate-D3 at high concentrations led to increased expression of myostatin, a protein associated with muscle wasting . This indicates that careful dosage control is essential to avoid adverse effects in experimental settings.
Metabolic Pathways
Ammonium acetate-D3 is involved in various metabolic pathways, including the urea cycle and amino acid metabolism. It interacts with enzymes such as glutamine synthetase and glutaminase, playing a role in the detoxification of ammonia and the synthesis of glutamine . Additionally, ammonium acetate-D3 can influence metabolic flux and metabolite levels, affecting the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, ammonium acetate-D3 is transported and distributed through specific transporters and binding proteins. The Amt/Mep/Rh family of ammonium transporters facilitates the movement of ammonium acetate-D3 across cellular membranes . These transporters are essential for maintaining the intracellular concentration of ammonium acetate-D3 and ensuring its proper localization within the cell.
Subcellular Localization
Ammonium acetate-D3 is localized in various subcellular compartments, including the cytoplasm, endolysosomes, and contractile vacuoles . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular distribution is crucial for its activity and function, as it allows ammonium acetate-D3 to participate in localized biochemical reactions and metabolic processes.
Propiedades
IUPAC Name |
azanium;2,2,2-trideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFZMSVCRYTOJT-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679843 | |
| Record name | Ammonium (~2~H_3_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20515-38-2 | |
| Record name | Ammonium (~2~H_3_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

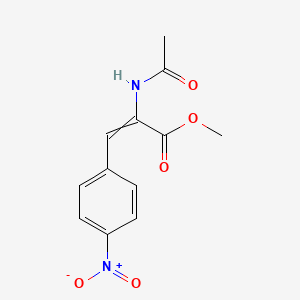
![1,3,3-Trimethyl-2-(2-{2-(phenylsulfanyl)-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium chloride](/img/structure/B1504681.png)
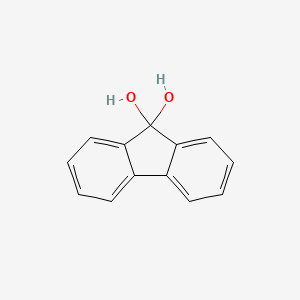
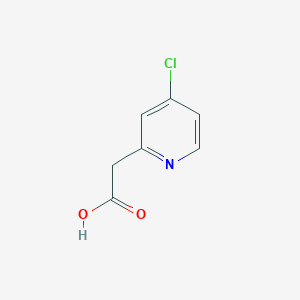

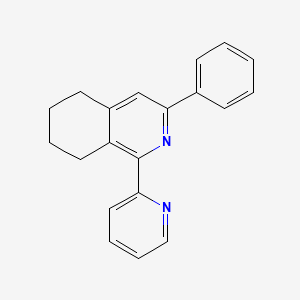
![3-Ethyl-2-[2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide](/img/structure/B1504687.png)
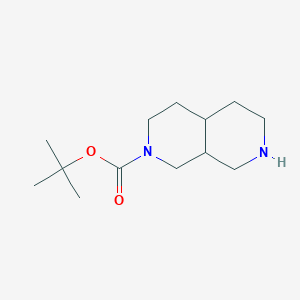
![2-[({[(Butan-2-ylidene)amino]oxy}carbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B1504693.png)


![5-[3-(Methoxycarbonyl)pyridin-2-yl]furan-2-carboxylic acid](/img/structure/B1504697.png)
![[Cyclohexane-1,2-diylidenedi(prop-1-yl-1-ylidene)]bis(diphenylphosphane)](/img/structure/B1504699.png)
